molecular formula C79H136N26O21 B12383388 SRC-1 NR box peptide

SRC-1 NR box peptide

Cat. No.: B12383388
M. Wt: 1786.1 g/mol
InChI Key: PJETYFQZIQXGOW-LFQYQJMTSA-N
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Description

The SRC-1 NR box peptide is a biologically active peptide derived from the steroid receptor coactivator-1 (SRC-1) nuclear receptor interaction domain II. This peptide consists of a 14-amino acid sequence: Leucine-Threonine-Glutamic acid-Arginine-Histidine-Lysine-Isoleucine-Leucine-Histidine-Arginine-Leucine-Leucine-Glutamine-Glutamic acid. SRC-1 is a transcription coactivator that interacts with various nuclear receptors and transcription factors to regulate gene transcription. The NR box motif within SRC-1 is crucial for its interaction with nuclear receptors, facilitating the transcriptional activation of target genes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The SRC-1 NR box peptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as N,N’-Diisopropylcarbodiimide (DIC) or N-Hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of the this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and amino acid analysis.

Chemical Reactions Analysis

Types of Reactions: The SRC-1 NR box peptide can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized at methionine or cysteine residues if present.

    Reduction: Disulfide bonds within the peptide can be reduced using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis or chemical synthesis methods are used for amino acid substitution.

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

The SRC-1 NR box peptide has numerous scientific research applications, including:

    Chemistry: Used as a model peptide to study peptide synthesis, folding, and interactions with other molecules.

    Biology: Investigates the role of SRC-1 in gene transcription and its interaction with nuclear receptors.

    Medicine: Explores the therapeutic potential of targeting SRC-1 in diseases such as cancer, where SRC-1 is often overexpressed.

    Industry: Utilized in the development of peptide-based drugs and as a tool in drug discovery research.

Mechanism of Action

The SRC-1 NR box peptide exerts its effects by interacting with the ligand-binding domain of nuclear receptors. This interaction is mediated by the LXXLL motif within the peptide, which binds to the activation function 2 (AF2) domain of the nuclear receptor. Upon binding, SRC-1 recruits additional coactivators and components of the transcriptional machinery, leading to the transcriptional activation of target genes. This process involves chromatin remodeling and increased accessibility of the target gene promoter to the transcriptional complex.

Comparison with Similar Compounds

    SRC-2 NR box peptide: Another peptide derived from the steroid receptor coactivator-2 (SRC-2) with a similar LXXLL motif.

    SRC-3 NR box peptide: Derived from steroid receptor coactivator-3 (SRC-3), also containing the LXXLL motif.

Uniqueness: The SRC-1 NR box peptide is unique in its specific interaction with certain nuclear receptors and its role in mediating the transcriptional activation of target genes. While SRC-2 and SRC-3 NR box peptides share similar motifs, they may have different affinities and specificities for various nuclear receptors, leading to distinct biological effects.

Properties

Molecular Formula

C79H136N26O21

Molecular Weight

1786.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C79H136N26O21/c1-12-43(10)62(104-69(117)48(17-13-14-26-80)94-73(121)57(33-45-35-87-37-91-45)101-66(114)49(18-15-27-89-78(83)84)93-67(115)52(21-24-60(108)109)97-76(124)63(44(11)106)105-64(112)47(81)29-39(2)3)75(123)103-56(32-42(8)9)72(120)102-58(34-46-36-88-38-92-46)74(122)95-50(19-16-28-90-79(85)86)65(113)99-55(31-41(6)7)71(119)100-54(30-40(4)5)70(118)96-51(20-23-59(82)107)68(116)98-53(77(125)126)22-25-61(110)111/h35-44,47-58,62-63,106H,12-34,80-81H2,1-11H3,(H2,82,107)(H,87,91)(H,88,92)(H,93,115)(H,94,121)(H,95,122)(H,96,118)(H,97,124)(H,98,116)(H,99,113)(H,100,119)(H,101,114)(H,102,120)(H,103,123)(H,104,117)(H,105,112)(H,108,109)(H,110,111)(H,125,126)(H4,83,84,89)(H4,85,86,90)/t43-,44+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-/m0/s1

InChI Key

PJETYFQZIQXGOW-LFQYQJMTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)N

Origin of Product

United States

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